Fmoc-PEG12-NHS ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-PEG12-NHS ester is a chemical compound that is widely used in scientific research for its ability to modify and crosslink biomolecules. It is a derivative of polyethylene glycol (PEG), a water-soluble polymer that is commonly used in biomedical applications due to its biocompatibility and low immunogenicity. This compound is a versatile tool for the modification of biomolecules, including proteins, peptides, and nucleic acids, and has found numerous applications in fields such as drug delivery, tissue engineering, and bioconjugation.

科学的研究の応用

PEGylation in Therapeutic Proteins and Drug Delivery

PEGylation technology involves the covalent attachment of polyethylene glycol (PEG) chains to proteins, peptides, or small molecule drugs to improve their pharmacokinetic and pharmacodynamic profiles. This modification enhances the therapeutic efficacy of these molecules by increasing their solubility, stability, and circulation time in the bloodstream, while reducing immunogenicity and proteolytic degradation. A review of PEGylated coagulation proteins for hemophilia treatment highlights these benefits, showing how PEGylation can lead to less frequent injections and improved quality of life for patients with hemophilia (Ivens et al., 2013).

Addressing PEG Immunogenicity

While PEGylation has proven beneficial for various therapeutics, concerns regarding the immunogenicity of PEG have emerged. Some patients develop antibodies against PEG (anti-PEG antibodies), leading to reduced drug efficacy and potential adverse reactions. Research into alternative polymers aims to overcome these limitations, indicating the importance of developing new materials that can replicate the benefits of PEG without its drawbacks (Thai Thanh Hoang Thi et al., 2020).

PEG and Polysorbate in Drug Formulations

The development of drug formulations using polysorbates (Tweens) and PEGylated compounds enhances the solubility and bioavailability of poorly soluble drugs. These formulations are critical in drug delivery systems, where they improve the therapeutic index of drugs by enhancing absorption and minimizing potential toxicity (Kaur & Mehta, 2017).

Nanotechnology Applications

Functionalization of nanomaterials with PEG, such as PEGylated graphene oxide, has significant implications in tissue engineering and drug delivery. These materials offer enhanced biocompatibility, solubility, and stability, making them ideal for developing new therapeutic and diagnostic tools. Research in this area focuses on how PEG-functionalized nanomaterials can support tissue regeneration and targeted drug delivery systems (Ghosh & Chatterjee, 2020).

作用機序

Target of Action

Fmoc-PEG12-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded . It connects two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein .

Mode of Action

This compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a ligand for an E3 ubiquitin ligase with a ligand for the target protein, this compound enables the selective degradation of target proteins .

Pharmacokinetics

Its hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, it allows for the removal of specific proteins within the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Fmoc group to obtain a free amine for further conjugations requires basic conditions . Additionally, its solubility in aqueous media suggests that the compound’s action, efficacy, and stability could be influenced by the hydration state of the environment .

特性

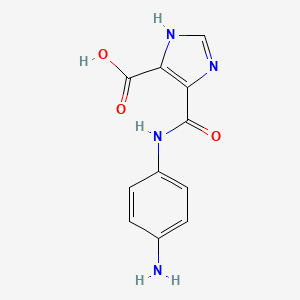

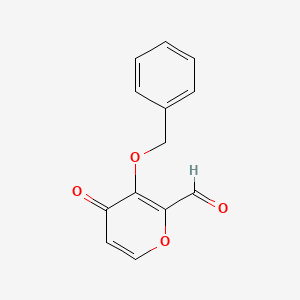

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H68N2O18/c49-43-9-10-44(50)48(43)66-45(51)11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKUPHFWWTZASE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H68N2O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid](/img/structure/B6593247.png)

![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)